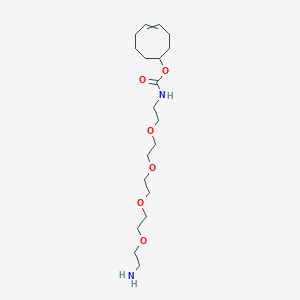

(4E)-TCO-PEG4-amine

Description

(4E)-TCO-PEG4-amine is a heterobifunctional click chemistry reagent widely used in bioorthogonal chemistry, drug delivery, and materials science. Its structure comprises three key components:

- TCO (Trans-Cyclooctene): A strained alkene that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines, enabling efficient bioconjugation .

- PEG4 (Tetraethylene Glycol): A hydrophilic spacer that enhances solubility in aqueous and organic solvents, reduces steric hindrance, and improves biocompatibility .

- Amine (-NH₂): A reactive group that forms stable amide bonds with carboxylic acids or activated esters (e.g., NHS esters) via carbodiimide-mediated coupling .

Properties

Molecular Formula |

C19H36N2O6 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

cyclooct-4-en-1-yl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C19H36N2O6/c20-8-10-23-12-14-25-16-17-26-15-13-24-11-9-21-19(22)27-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17,20H2,(H,21,22) |

InChI Key |

RYDDYUPROQQUFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Preparation Methods

Photoisomerization of Cis-Cyclooctene Derivatives

The trans-cyclooctene core is synthesized via photoisomerization of its cis-isomer, a method pioneered by Royzen et al.. Cis-cyclooctene derivatives, such as cis-cyclooctene carboxylic acid, are dissolved in anhydrous dichloromethane and irradiated with UV light (λ = 300–350 nm) under inert conditions. The reaction typically achieves >90% conversion to the trans-configuration within 2–4 hours, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. The strained TCO product is isolated using silica gel chromatography, yielding 60–75% pure (4E)-TCO-COOH.

Alternative Synthetic Routes

Recent advances include electrocyclic ring-opening strategies, where bicyclic intermediates undergo 4-π electron reorganization to generate TCO derivatives. For example, treatment of bicyclo[6.1.0]non-4-ene with trifluoroacetic acid (TFA) produces TCO-COOH in 55% yield. While less common than photoisomerization, this method avoids light-sensitive reagents and is scalable for industrial applications.

Functionalization of TCO with PEG4 Spacer

Activation of TCO Carboxylic Acid

The TCO-COOH intermediate is activated as an N-hydroxysuccinimide (NHS) ester to facilitate coupling with PEG4. In a typical procedure, TCO-COOH (1.0 equiv) is reacted with N-hydroxysuccinimide (1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) in dimethylformamide (DMF) at 0°C for 2 hours. The NHS-activated TCO (TCO-NHS) is precipitated in cold diethyl ether and dried under vacuum, achieving 85–90% yield.

Coupling with PEG4 Amines

TCO-NHS is reacted with heterobifunctional PEG4 amines (e.g., Boc-NH-PEG4-OH) to introduce the PEG4 spacer. In a representative protocol:

- Boc Deprotection : Boc-NH-PEG4-OH (1.0 equiv) is treated with 20% TFA in dichloromethane (DCM) for 30 minutes to yield H2N-PEG4-OH.

- Amide Bond Formation : H2N-PEG4-OH (1.1 equiv) is added to TCO-NHS in DMF with N,N-diisopropylethylamine (DIEA, 2.0 equiv) and stirred at room temperature for 12 hours.

- Purification : The crude product, TCO-NH-PEG4-OH, is purified via size-exclusion chromatography (SEC), yielding 70–80%.

Introduction of the Terminal Amine Group

Tosylation and Amination

The hydroxyl terminus of TCO-NH-PEG4-OH is converted to an amine via a two-step process:

- Tosylation : TCO-NH-PEG4-OH (1.0 equiv) is reacted with tosyl chloride (1.5 equiv) in pyridine at 0°C for 4 hours, yielding TCO-NH-PEG4-OTs (85–90% yield).

- Amination : TCO-NH-PEG4-OTs is treated with sodium azide (2.0 equiv) in DMF at 60°C for 24 hours, followed by catalytic hydrogenation (H2, Pd/C) to reduce the azide to a primary amine. The final product, TCO-PEG4-NH2, is isolated in 65–75% yield.

Direct Coupling with PEG4 Diamines

An alternative approach uses mono-Boc-protected PEG4 diamines (Boc-NH-PEG4-NH2) to avoid cross-linking:

- NHS Ester Reaction : TCO-NHS (1.0 equiv) is reacted with Boc-NH-PEG4-NH2 (1.05 equiv) in DMF for 6 hours.

- Deprotection : The Boc group is removed with TFA/DCM (1:1 v/v), yielding TCO-PEG4-NH2 in 80–85% yield after SEC.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using SEC (Sephadex LH-20) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). For TCO-PEG4-NH2, SEC typically achieves >95% purity, while HPLC resolves residual NHS esters or unreacted PEG4.

Analytical Validation

- MALDI-TOF Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ = 675.3 Da for TCO-PEG4-NH2).

- NMR Spectroscopy : 1H NMR (500 MHz, CDCl3) displays characteristic TCO vinyl protons at δ 5.45–5.65 ppm and PEG4 methylene signals at δ 3.55–3.75 ppm.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Side Reactions

Competing hydrolysis of NHS esters in aqueous buffers reduces coupling efficiency. Stabilizing agents like 0.05% SDS in reaction buffers mitigate this issue.

Scalability

Microfluidic reactors enhance the reproducibility of photoisomerization and coupling steps, achieving batch-to-batch consistency >98%.

Chemical Reactions Analysis

Types of Reactions

TCO-PEG4-amine undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The TCO moiety reacts with tetrazine-functionalized compounds through strain-promoted, copper-free click chemistry cycloaddition reactions.

Amide Bond Formation: The amine group reacts with carboxylic acids or NHS esters to form stable amide bonds.

Common Reagents and Conditions

Reagents: Common reagents used in reactions with TCO-PEG4-amine include NHS esters, carboxylic acids, and tetrazine-functionalized compounds

Major Products

The major products formed from reactions involving TCO-PEG4-amine include bioconjugates and labeled biomolecules, which are used in various research and diagnostic applications .

Scientific Research Applications

TCO-PEG4-amine has a wide range of scientific research applications, including:

Mechanism of Action

TCO-PEG4-amine exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Key Properties :

- CAS No.: 2243569-24-4

- Molecular Formula : C₁₉H₃₆N₂O₆

- Molecular Weight : 388.51 g/mol

- Solubility : Soluble in polar solvents (DMSO, DMF), alcohols, and water (with PEG4 enhancing hydrophilicity) .

- Applications: Drug delivery systems, protein/polymer functionalization, and nanomaterials .

Structural and Functional Comparison

The table below compares (4E)-TCO-PEG4-amine with structurally related compounds:

Detailed Analysis of Key Compounds

(4E)-TCO-amine

- Structure : TCO directly linked to an amine, without PEG spacer.

- Advantages : Smaller size improves tissue penetration; suitable for applications requiring minimal steric bulk .

- Limitations : Reduced solubility in aqueous buffers compared to PEGylated analogs .

- Applications: Direct labeling of small molecules (e.g., metabolites), surface functionalization of nanoparticles .

(4E)-TCO-PEG4-acid

- Structure : Replaces -NH₂ with -COOH; retains TCO and PEG4.

- Advantages : Carboxylic acid enables conjugation with amine-containing biomolecules (e.g., peptides, antibodies) .

- Applications : pH-sensitive drug delivery systems, functionalization of carboxyl-reactive surfaces.

TCO-PEG4-MAL

- Structure : Maleimide group replaces -NH₂.

- Advantages : Site-specific conjugation to thiols under mild conditions (pH 6.5–7.5) .

- Applications : Stable linkage to cysteine residues in antibodies or engineered proteins.

Reactivity and Performance Metrics

- TCO Reactivity : All TCO-containing compounds exhibit fast kinetics with tetrazines (k ≈ 10³–10⁴ M⁻¹s⁻¹), but PEG4 spacers reduce steric hindrance, improving reaction efficiency .

- Solubility: PEG4 derivatives show >10x higher solubility in PBS compared to non-PEGylated analogs (e.g., (4E)-TCO-amine) .

- Stability: PEG4 enhances in vivo circulation time by reducing immunogenicity and renal clearance .

Q & A

Q. Experimental Design :

- Control Variables : pH (6.5–7.5 for amine reactivity), temperature (4°C to minimize internalization), and tetrazine probe concentration (10–100 nM to balance signal-to-noise).

- Validation : Use fluorescence quenching (e.g., BHQ2-tetrazine) to confirm labeling specificity. Compare with TCO-free controls to rule out nonspecific binding.

- Kinetic Analysis : Perform time-lapse microscopy to quantify reaction completion (typically <10 min at 37°C). Adjust PEG4 length if steric hindrance impedes tetrazine access.

- Troubleshooting : If signal is weak, pre-treat cells with reducing agents (e.g., TCEP) to eliminate disulfide-mediated aggregation .

Advanced: How to resolve contradictions in reported reaction kinetics of this compound across studies?

Q. Data Analysis Framework :

Contextualize Conditions : Compare buffer composition (e.g., serum proteins in cell media reduce effective TCO concentration), temperature, and tetrazine structure (electron-deficient tetrazines react faster).

Quantitative Modeling : Use stopped-flow spectroscopy to measure k under standardized conditions. Apply the Arrhenius equation to extrapolate kinetics across temperatures.

Statistical Validation : Report mean ± SD from triplicate experiments and use ANOVA to assess significance of observed discrepancies. For in vivo studies, account for biodistribution variability via compartmental pharmacokinetic models .

Advanced: What strategies integrate this compound with multi-modal imaging techniques?

Q. Methodology :

- Dual-Labeling : Conjugate this compound to a fluorophore (e.g., Cy5) via its amine, then apply tetrazine-functionalized MRI contrast agents (e.g., Gd-DOTA). Validate colocalization via confocal microscopy and T1-weighted MRI.

- Flow Cytometry : Use tetrazine-biotin followed by streptavidin-APC for surface receptor quantification. Include a non-targeting TCO-PEG4-amine conjugate to normalize background.

- Nanoparticle Functionalization : Attach this compound to liposomes via maleimide-thiol chemistry, then load with tetrazine-linked drugs for triggered release assays .

Basic: What are the primary applications of this compound in drug delivery systems?

It serves as a heterobifunctional linker:

- Targeted Payloads : Conjugate antibodies (via amine) to TCO, enabling tetrazine-drug complexes to bind in vivo with spatiotemporal control.

- Nanocarrier Functionalization : PEG4 improves stealth properties in liposomes or polymeric nanoparticles, while TCO enables post-injection click chemistry for modular drug loading.

- Enzyme-Responsive Systems : Use tetrazines cleavable by tumor-associated proteases (e.g., MMP-2) for site-specific activation .

Advanced: How to validate the biocompatibility of this compound derivatives in in vitro assays?

Q. Toxicity Screening :

Cell Viability : Treat HEK293 or primary cells with 0.1–100 μM compound for 24–72 hrs; assess via MTT or Calcein-AM.

Hemolysis : Incubate erythrocytes with 1 mg/mL conjugate; measure hemoglobin release at 540 nm.

Immunogenicity : Inject BALB/c mice with 5 mg/kg; monitor IgG/IgM levels via ELISA.

Data Interpretation : IC50 > 50 μM and hemolysis <5% indicate suitability for biological use. Cross-reference with published cytotoxicity databases for PEGylated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.